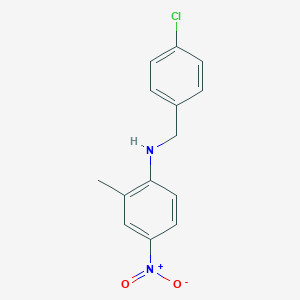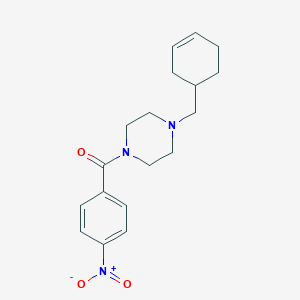![molecular formula C11H12N2O2S B229577 5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, commonly known as MMPI, is a thiazolidinedione derivative. It has gained attention in recent years due to its potential therapeutic applications in various diseases. MMPI has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of MMPI is not fully understood. However, it has been reported to act as an inhibitor of the pro-inflammatory cytokine, interleukin-1 beta (IL-1β). MMPI has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
MMPI has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). MMPI has also been found to inhibit the activation of NF-κB, which leads to the suppression of inflammatory responses. Additionally, MMPI has been reported to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPI has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed using various analytical techniques. MMPI is also stable under normal laboratory conditions. However, there are some limitations to using MMPI in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, MMPI has been found to exhibit cytotoxicity at high concentrations, which limits its use in cell culture experiments.
Direcciones Futuras
There are several future directions for research on MMPI. One potential direction is to investigate the role of MMPI in the treatment of various inflammatory diseases. Another potential direction is to study the anti-cancer properties of MMPI and its potential use as a chemotherapeutic agent. Additionally, further research is needed to understand the exact mechanism of action of MMPI and to identify its molecular targets. Finally, future research should focus on developing more efficient synthesis methods for MMPI and improving its pharmacokinetic properties.
Métodos De Síntesis
MMPI can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylphenylamine and 2,4-thiazolidinedione in the presence of a catalyst. The reaction yields MMPI as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
MMPI has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. MMPI has also been reported to exhibit anti-cancer properties, which make it a potential drug candidate for the treatment of various types of cancer. Additionally, MMPI has been found to possess anti-diabetic properties, which make it a potential drug candidate for the treatment of type 2 diabetes.
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
5-(N,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-5-8(6-4-7)13(2)10-9(14)12-11(15)16-10/h3-6,10H,1-2H3,(H,12,14,15) |
Clave InChI |
PVWJPRKNHLDJCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)C2C(=O)NC(=O)S2 |
SMILES canónico |
CC1=CC=C(C=C1)N(C)C2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229496.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)


![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229510.png)


![1-(4-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229515.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)